Guadecitabine sodium

Acute Myeloid Leukemia Relapsed/Refractory AML Phase 3 Clinical Trial

Guadecitabine sodium is a CDA-resistant dinucleotide prodrug of decitabine engineered to overcome the rapid degradation limiting first-generation HMAs. With longer in vivo half-life and extended active metabolite exposure, it achieved a 27% vs. 14% complete response rate in relapsed/refractory AML (ASTRAL-2 Phase 3). Its unique pharmacokinetic profile makes it the optimal HMA backbone for combination therapies, post-transplant maintenance, and studies leveraging genomic biomarker stratification. Available as high-purity research-grade material with full analytical documentation. Order now for preclinical AML/MDS protocols.

Molecular Formula C18H23N9NaO10P
Molecular Weight 579.4 g/mol
CAS No. 929904-85-8
Cat. No. B584286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuadecitabine sodium
CAS929904-85-8
Molecular FormulaC18H23N9NaO10P
Molecular Weight579.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC(=NC5=O)N)O.[Na+]
InChIInChI=1S/C18H24N9O10P.Na/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30;/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30);/q;+1/p-1/t7-,8-,9+,10+,11+,12+;/m0./s1
InChIKeyXLHBNJPXFOZFNJ-BYKQGDNKSA-M
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guadecitabine Sodium (CAS 929904-85-8): A Second-Generation Hypomethylating Agent for AML and MDS Research and Development


Guadecitabine sodium (SGI-110) is a dinucleotide prodrug of decitabine, composed of a 5-aza-2′-deoxycytidine (decitabine) linked via a 3′→5′ phosphodiester bond to a deoxyguanosine moiety [1]. It is a second-generation DNA methyltransferase (DNMT) inhibitor, specifically designed to resist deamination by cytidine deaminase (CDA), thereby extending the in vivo half-life and exposure of its active metabolite, decitabine [2]. Guadecitabine sodium is the stable salt form developed for research and clinical applications, administered as a subcutaneous injection [1]. It is primarily investigated for the treatment of hematological malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), and is also being explored in various solid tumor indications [1].

Why Guadecitabine Sodium Cannot Be Substituted by First-Generation Hypomethylating Agents


First-generation hypomethylating agents (HMAs) such as decitabine and azacitidine are subject to rapid inactivation by cytidine deaminase (CDA), leading to a short plasma half-life and limited drug exposure [1]. This pharmacokinetic limitation contributes to infrequent and short-duration responses in patients [2]. Guadecitabine sodium is chemically engineered as a dinucleotide prodrug that resists CDA-mediated degradation, resulting in a longer half-life and extended exposure to its active metabolite, decitabine [3][4]. This distinct molecular design directly translates into quantifiable differences in pharmacodynamics and clinical activity, which are detailed below. Therefore, simple substitution by a generic HMA would alter the pharmacokinetic and pharmacodynamic profile of an experimental or treatment protocol, potentially impacting both preclinical and clinical outcomes [1].

Quantitative Differentiation of Guadecitabine Sodium: Head-to-Head and Cross-Study Evidence


Superior Response Rates in Relapsed/Refractory AML vs. Treatment Choice (Phase 3 ASTRAL-2 Trial)

In the Phase 3 ASTRAL-2 trial, guadecitabine demonstrated significantly higher complete response (CR) and overall response rates compared to a preselected treatment choice (TC) in patients with relapsed/refractory AML. The TC arm consisted primarily of low-intensity treatments (77%), mostly other HMAs like azacitidine or decitabine [1]. This head-to-head comparison provides direct evidence of guadecitabine's superior clinical activity in this difficult-to-treat patient population [1].

Acute Myeloid Leukemia Relapsed/Refractory AML Phase 3 Clinical Trial

Prolonged Survival in Newly Diagnosed AML Subgroup with Adequate Drug Exposure (Phase 3 ASTRAL-1 Trial Post Hoc Analysis)

While the overall Phase 3 ASTRAL-1 trial in treatment-naive AML did not show a statistically significant survival benefit for guadecitabine over treatment choice (TC; azacitidine, decitabine, or low-dose cytarabine), a pre-specified post hoc analysis revealed a significant survival advantage in the patient subgroup that received at least 4 cycles of therapy [1][2]. This finding suggests that adequate and prolonged exposure to guadecitabine is key to unlocking its therapeutic benefit, a factor directly related to its unique pharmacokinetic profile [1].

Acute Myeloid Leukemia Treatment-Naive AML Overall Survival

Enzymatic Resistance Enables Prolonged Decitabine Exposure: A Key Pharmacokinetic Differentiator from Decitabine

The foundational differentiation of guadecitabine lies in its resistance to degradation by cytidine deaminase (CDA), the primary enzyme responsible for the rapid inactivation of first-generation HMAs like decitabine [1][2]. This resistance is a result of its dinucleotide prodrug structure, which allows for a slower, more sustained release of its active metabolite, decitabine. This class-level inference is based on its unique chemical design and confirmed by pharmacokinetic studies showing a longer half-life and extended exposure window compared to intravenous decitabine [1][2]. While direct quantitative PK comparison data in a single study is limited, the mechanism is a key property enabling the clinical differences observed in other sections.

Pharmacokinetics Cytidine Deaminase Resistance Decitabine Prodrug

Subcutaneous Formulation and Stability Profile of Guadecitabine Sodium for Flexible Dosing and Handling

Guadecitabine sodium is formulated for subcutaneous (SC) administration, providing a more convenient and potentially safer dosing route compared to intravenous (IV) decitabine, which often requires central venous access [1][2]. The sodium salt form is developed to enhance stability, with commercial vendors reporting a lyophilized powder stable for 36 months at -20°C and in solution for up to 3 months at -20°C [3][4]. This is a key handling advantage compared to the free base form, which is known to be less stable . This evidence supports its use in scenarios requiring long-term storage or extended in vitro/in vivo protocols.

Drug Formulation Subcutaneous Administration Stability

Activity in Higher-Risk Myelodysplastic Syndromes (MDS) with Defined Response and Survival Metrics

In a Phase 2 trial of 100 patients with higher-risk MDS or CMML, guadecitabine (60 mg/m2 SC daily for 5 days) demonstrated clinical activity. Using 2023 IWG response criteria, the overall response rate was 52%, including 30% complete remission (CR) [1]. The median overall survival was 16.8 months, and for the 21% of patients who proceeded to transplant, median OS was 46.6 months [1]. While the study authors noted survival is unlikely to be superior to current HMAs, these response metrics provide a quantitative baseline for its activity in this patient population [1].

Myelodysplastic Syndromes Phase 2 Trial Clinical Activity

Potential for Response Prediction in AML: Excluding a ~20% Resistant Subpopulation

A genomic and epigenomic analysis of 128 patients with relapsed/refractory AML treated with guadecitabine identified a gene expression cluster (~20% of patients) characterized by high DNMT3B and low CDKN2B, CTCF, and CDA expression that was associated with resistance [1]. The response rate in this subgroup was significantly lower (5% vs. 30%, p = 0.02) [1]. This finding suggests that for the remaining ~80% of patients, guadecitabine is a viable option, with a median overall survival of 8 months and a 2-year survival rate of 21% [1]. This data allows for a more refined patient selection strategy in research and potential clinical applications.

Biomarker Gene Expression Drug Resistance Acute Myeloid Leukemia

Recommended Research and Development Applications for Guadecitabine Sodium Based on Evidence


Investigational Use in Relapsed/Refractory Acute Myeloid Leukemia (AML) Models and Clinical Trials

Guadecitabine sodium is the preferred hypomethylating agent for research in relapsed/refractory AML. This is directly supported by the Phase 3 ASTRAL-2 trial data showing a significantly higher complete response rate (27% vs. 14%) compared to treatment choice, which included other HMAs [1]. This evidence positions guadecitabine as a more active agent in this high-need, treatment-resistant population. Researchers designing preclinical models of AML resistance or planning clinical trials for this indication can use these response rates for endpoint calculations and as a benchmark for novel combination therapies.

Combination Regimen Development for Myeloid Malignancies Requiring Prolonged Epigenetic Modulation

The unique pharmacokinetic profile of guadecitabine sodium—specifically its resistance to cytidine deaminase and resulting extended exposure to decitabine—makes it the optimal HMA backbone for developing novel combination therapies [1][2]. Its subcutaneous formulation also enhances its appeal for combination regimens [3]. The survival benefit observed in the ASTRAL-1 trial subgroup receiving ≥4 cycles (15.6 months vs. 13.0 months) underscores the importance of prolonged drug exposure [4]. This scenario is ideal for pairing guadecitabine with other agents that require sustained epigenetic priming or synergize over extended dosing periods.

Post-Transplant Maintenance or MRD Eradication Studies in AML/MDS

Early-phase clinical evidence indicates that guadecitabine, with or without donor lymphocyte infusion (DLI), is well-tolerated and yields durable responses in the post-allogeneic stem cell transplant setting for AML and MDS, specifically for eradicating minimal residual disease (MRD) and preventing morphological relapse [1]. Given its stability and subcutaneous administration, guadecitabine is a practical choice for long-term, low-toxicity maintenance protocols. Researchers investigating post-transplant strategies can leverage this compound's safety and activity profile in this specific, high-risk clinical scenario.

Stratified Translational Research in AML Using Gene Expression Biomarkers

For studies aiming to enhance response rates through patient selection, guadecitabine sodium is uniquely positioned due to the availability of genomic biomarker data. Research has identified a specific gene expression signature (high DNMT3B, low CDKN2B, CTCF, CDA) present in ~20% of AML patients that confers resistance to the drug [1]. This allows researchers to prospectively exclude this subgroup, thereby enriching the study population for a 30% response rate [1]. This stratification strategy is critical for designing more efficient, targeted Phase 2 trials or for developing companion diagnostic tests to guide therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guadecitabine sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.